N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a bicyclic benzo[c][1,2,5]thiadiazole moiety linked via a carboxamide group to a 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl scaffold. The benzo[c]thiadiazole core is electron-deficient due to its fused aromatic system, which enhances π-π stacking interactions in biological or material contexts.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-12(7-4-5-8-10(6-7)17-20-16-8)15-13-14-9-2-1-3-11(9)19-13/h4-6H,1-3H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFOLPDFIDRGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.
- Molecular Formula : C13H10N4OS2
- Molecular Weight : 302.37 g/mol
- CAS Number : 1203383-49-6
1. Anticancer Activity
Research indicates that compounds containing a thiadiazole moiety exhibit significant anticancer properties. This compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| H460 (Lung Cancer) | 10.0 | |
| MCF-7 (Breast Cancer) | 8.0 |
The compound demonstrated potent cytotoxic effects, leading to apoptosis in cancer cells without significant cytotoxicity to normal cells.
2. Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial activity. Studies have reported that similar compounds can inhibit the growth of various pathogens:
- Bacterial Inhibition : Compounds with the thiadiazole structure have been effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger.
3. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory potential:
- Mechanism : The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- In Vivo Studies : Animal models have shown reduced inflammation markers upon treatment with this compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : The compound can modulate pathways that lead to cell survival or apoptosis.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Colon Cancer : A study involving HCT116 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Structural Analogues in Thiazole/Thiadiazole Carboxamide Families
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide ()
- Core Structure : Cyclopenta[b]thiophen (thiophene-fused cyclopentane) linked to a 4-methyl-2-phenylthiazole.
- Key Differences: Replaces benzo[c]thiadiazole with a phenyl-substituted thiazole. Incorporates a cyano group at position 3 of the cyclopenta[b]thiophen.
- Implications: The thiophene ring (vs. The cyano group may enhance electronic withdrawal, stabilizing charge-transfer interactions .
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs ()
- Core Structure : Thiazole-5-carboxamide with 4-methyl and 4-pyridinyl substituents.
- Key Differences: Lacks the fused bicyclic systems (benzo[c]thiadiazole, cyclopenta[d]thiazol).
- Biological Relevance : Derivatives in this class demonstrated anticancer activity (e.g., IC50 = 1.61–1.98 µg/mL against HepG-2 cells), highlighting the role of carboxamide linkages in bioactivity .
Thiadiazole Derivatives ()
- Example : 6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide.
- Key Differences: Monocyclic thiadiazine/thiadiazole cores (vs. bicyclic benzo[c]thiadiazole). Chlorobenzylidene substituents enhance lipophilicity.
- Activity : Anticancer IC50 values as low as 1.61 µg/mL, suggesting thiadiazole-carboxamides are potent scaffolds .
Electronic and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
